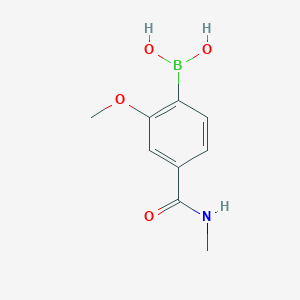4-(Methylcarbamoyl)-2-methoxyphenylboronic acid
CAS No.: 1451391-90-4
Cat. No.: VC2845932
Molecular Formula: C9H12BNO4
Molecular Weight: 209.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1451391-90-4 |
|---|---|
| Molecular Formula | C9H12BNO4 |
| Molecular Weight | 209.01 g/mol |
| IUPAC Name | [2-methoxy-4-(methylcarbamoyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C9H12BNO4/c1-11-9(12)6-3-4-7(10(13)14)8(5-6)15-2/h3-5,13-14H,1-2H3,(H,11,12) |
| Standard InChI Key | ZSPSEMZFBHOFIX-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)C(=O)NC)OC)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)C(=O)NC)OC)(O)O |
Introduction
Chemical Identity and Structure
4-(Methylcarbamoyl)-2-methoxyphenylboronic acid (CAS: 1451391-90-4) is an organoboron compound containing both a boronic acid moiety and functional groups that provide unique chemical properties. The compound features a phenyl ring with a boronic acid group at position 1, a methoxy group at position 2, and a methylcarbamoyl group at position 4.
Basic Chemical Data
The fundamental chemical characteristics of this compound are summarized in Table 1:
Table 1: Chemical Properties of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid
| Property | Value |
|---|---|
| CAS Number | 1451391-90-4 |
| Molecular Formula | C₉H₁₂BNO₄ |
| Molecular Weight | 209.01 g/mol |
| IUPAC Name | [2-methoxy-4-(methylcarbamoyl)phenyl]boronic acid |
| InChI | InChI=1S/C9H12BNO4/c1-11-9(12)6-3-4-7(10(13)14)8(5-6)15-2/h3-5,13-14H,1-2H3,(H,11,12) |
| InChIKey | ZSPSEMZFBHOFIX-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=C(C=C1)C(=O)NC)OC)(O)O |
The presence of both hydroxyl groups on the boron atom and the amide functionality provides this molecule with significant hydrogen bonding capabilities, with 3 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has a topological polar surface area of 78.8Ų .
Structural Characteristics and Bonding
The structure of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid contains several key functional groups that influence its chemical behavior:
-
The boronic acid group (-B(OH)₂) at position 1 provides a reactive site for coupling reactions and can form hydrogen bonds with appropriate partners.
-
The methoxy group (-OCH₃) at position 2 creates an electron-rich region and may participate in intramolecular interactions.
-
The methylcarbamoyl group (-CONH-CH₃) at position 4 introduces amide functionality, which can engage in hydrogen bonding.
The ortho-positioning of the methoxy group relative to the boronic acid is particularly significant, as this arrangement can influence the molecular geometry and reactivity of the compound compared to para-substituted analogs.
Comparative Analysis with Related Compounds
To better understand the properties of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid, it is useful to compare it with structurally related compounds:
Table 2: Comparison of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid with Related Boronic Acids
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid | 1451391-90-4 | C₉H₁₂BNO₄ | 209.01 | Reference compound |
| 4-Methoxycarbonylphenylboronic acid | 99768-12-4 | C₈H₉BO₄ | 179.97 | Contains ester instead of amide; no 2-methoxy group |
| 2-Methoxyphenylboronic acid | 5720-06-9 | C₇H₉BO₃ | 151.96 | Lacks 4-methylcarbamoyl group |
| 4-Methoxyphenylboronic acid | 5720-07-0 | C₇H₉BO₃ | 151.96 | Methoxy at 4-position; no methylcarbamoyl group |
The presence of both methoxy and methylcarbamoyl groups distinguishes 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid from these related compounds, likely influencing its solubility, hydrogen bonding capabilities, and reactivity patterns.
Reaction Chemistry
The reactivity of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid is primarily determined by the boronic acid group, with additional influences from the methoxy and methylcarbamoyl substituents:
Cross-Coupling Reactions
In Suzuki-Miyaura coupling reactions, this compound would react with aryl or vinyl halides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. The reaction proceeds through transmetalation of the boronic acid with the palladium complex .
Lewis Acid Properties
The empty p-orbital on boron confers Lewis acidic properties to the boronic acid group, enabling interactions with Lewis bases and potentially catalyzing certain transformations.
Functionalization Reactions
The methylcarbamoyl group offers possibilities for further functionalization, including reduction to amines or reactions involving the amide functionality.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume